4'-(4-Nitrobenzyloxy)acetophenone
Overview
Description
4'-(4-Nitrobenzyloxy)acetophenone, also known as NBAP, is a chemical compound that has been extensively studied in scientific research. It is a versatile compound that has various applications in the field of organic chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Protection of Hydroxyl Functions
4'-(4-Nitrobenzyloxy)acetophenone has been utilized for the protection of hydroxyl functions in organic synthesis. This is particularly important for selective removal in the presence of other benzyl-type protecting groups. The 4-nitrobenzyl group can be selectively removed via reduction followed by electrochemical oxidation or oxidative cleavage, providing a clean and efficient method for deprotection in complex organic syntheses (Kukase et al., 1990).
Molecular and Crystal Structure Studies
The molecular and crystal structure of 4'-(4-Nitrobenzyloxy)acetophenone and its isomers has been investigated to understand the impact of the nitro group's position on molecular conformations. These studies are crucial for the development of new materials and understanding of molecular interactions (Bogdanov et al., 2020).
Electrochemical Studies
Electrochemical studies of acetophenone derivatives, including 4'-(4-Nitrobenzyloxy)acetophenone, have provided insights into their oxidation behavior. These studies are valuable for the development of new electrochemical sensors and devices (Kiss & Kunsági-Máté, 2019).
Photopolymerization Applications
This compound has been studied in the context of nitroxide-mediated photopolymerization. Understanding the photophysical and photochemical properties of such compounds is crucial for developing advanced materials, especially in the field of polymers and coatings (Guillaneuf et al., 2010).
Synthesis of Antibiotics
4'-(4-Nitrobenzyloxy)acetophenone is an important intermediate in the manufacture of broad-spectrum antibiotics, such as chloramphenicol. Research into low-temperature synthesis and catalytic oxidation processes is key for efficient production of these crucial medical compounds (Halstyan & Bushuiev, 2021).
Nematicidal Activity
Research has explored the nematicidal activity of acetophenone derivatives, including 4'-(4-Nitrobenzyloxy)acetophenone, against root-knot nematodes. This is significant for agricultural applications, particularly in the development of new pesticides and crop management strategies (Caboni et al., 2016).
properties
IUPAC Name |
1-[4-[(4-nitrophenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11(17)13-4-8-15(9-5-13)20-10-12-2-6-14(7-3-12)16(18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBOWULDVFKCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384233 | |
Record name | 4'-(4-Nitrobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Nitrobenzyloxy)acetophenone | |
CAS RN |
205748-03-4 | |
Record name | 4'-(4-Nitrobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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